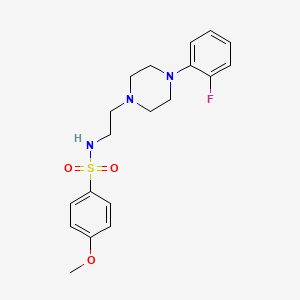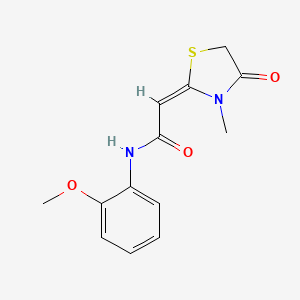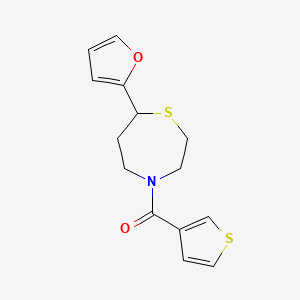![molecular formula C12H18N2O B2927857 4-[(3-Methylmorpholin-4-yl)methyl]aniline CAS No. 1156646-14-8](/img/structure/B2927857.png)
4-[(3-Methylmorpholin-4-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3-Methylmorpholin-4-yl)methyl]aniline” is a chemical compound with the CAS Number: 1156646-14-8 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 4-[(3-methyl-4-morpholinyl)methyl]aniline .
Molecular Structure Analysis
The InChI code for “4-[(3-Methylmorpholin-4-yl)methyl]aniline” is 1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“4-[(3-Methylmorpholin-4-yl)methyl]aniline” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Optical Materials and Sensing Applications
- Azo-Based Schiff Bases Synthesis : Schiff bases derived from azo compounds, similar in structural motif to "4-[(3-Methylmorpholin-4-yl)methyl]aniline," have been synthesized and characterized for their optical properties. These compounds show potential in optical applications due to their significant absorption characteristics and thermal stability. The study by Shili et al. (2020) detailed the synthesis and optical properties of such azo-based phenylthiophene Schiff bases, highlighting their potential in the development of advanced optical materials (Shili et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Compounds structurally related to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" have been explored for their efficacy as corrosion inhibitors. Daoud et al. (2014) investigated a new synthesized thiophene Schiff base's ability to inhibit corrosion on mild steel in acidic solutions, showing that such compounds can serve as efficient corrosion inhibitors, with the efficiency increasing alongside the concentration of the inhibitor (Daoud et al., 2014).
Luminescent Materials
- Bi-Functionalized Luminescent Metal-Organic Frameworks : Jin and Yan (2021) designed a bi-functionalized luminescent metal-organic framework (MOF) for sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline exposure. This study underscores the utility of molecular frameworks incorporating functionalities similar to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" in sensing applications, especially for health monitoring (Jin & Yan, 2021).
Electronic and Photovoltaic Applications
- Electrochromic Materials Development : The synthesis and application of novel electrochromic materials incorporating nitrotriphenylamine units demonstrate the potential of "4-[(3-Methylmorpholin-4-yl)methyl]aniline" derivatives in NIR-region electrochromic devices. Li et al. (2017) synthesized several novel materials showing excellent optical contrasts, high coloration efficiencies, and fast switching speeds, suitable for electrochromic applications (Li et al., 2017).
Catalysis
- Catalytic Activity in Organic Synthesis : Studies have also explored the catalytic activities of compounds related to "4-[(3-Methylmorpholin-4-yl)methyl]aniline" in organic synthesis reactions, such as the hydroaminomethylation of olefins to produce N-arylated amines. Zheng and Wang (2019) highlighted an efficient catalytic system for synthesizing N-arylated amines, showcasing the versatility of related compounds in catalysis (Zheng & Wang, 2019).
Safety and Hazards
The safety information for “4-[(3-Methylmorpholin-4-yl)methyl]aniline” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
4-[(3-methylmorpholin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVBLGUSQYADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)
![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)
![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)
![5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2927791.png)
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)


